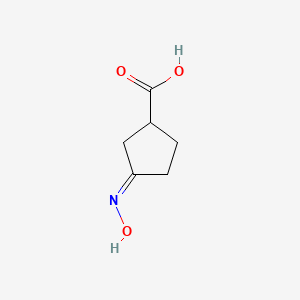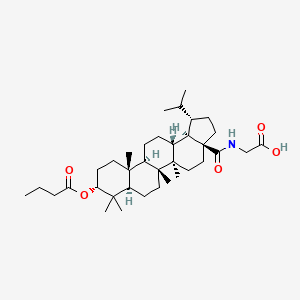
FXR antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXR antagonist 1 is a selective, orally active compound that targets the farnesoid X receptor (FXR). FXR is a nuclear receptor involved in regulating bile acid, cholesterol homeostasis, lipid, and glucose metabolism. This compound is known for its ability to selectively inhibit intestinal FXR signaling, making it a promising candidate for treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) and other related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FXR antagonist 1 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common synthetic methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: FXR antagonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
FXR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FXR signaling pathways and their role in metabolic regulation.
Biology: Investigated for its effects on cellular processes such as lipid metabolism, glucose homeostasis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, liver diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FXR
Wirkmechanismus
FXR antagonist 1 exerts its effects by selectively inhibiting intestinal FXR signaling. This inhibition leads to feedback activation of hepatic FXR, which helps improve hepatic steatosis, inflammation, and fibrosis in models of nonalcoholic steatohepatitis (NASH). The molecular targets and pathways involved include the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
FXR antagonist 1 is unique in its selective inhibition of intestinal FXR signaling. Similar compounds include:
Guggulsterone: A natural FXR antagonist derived from the resin of the tree Commiphora mukul.
Tauro-β-muricholic acid: A natural FXR antagonist that inhibits intestinal FXR signaling.
Glycoursodeoxycholic acid: Another natural FXR antagonist with similar inhibitory effects.
FLG249: A nonsteroidal FXR antagonist with potent inhibitory activity
In comparison, this compound offers higher selectivity and potency in inhibiting intestinal FXR signaling, making it a valuable tool for research and therapeutic applications.
Eigenschaften
Molekularformel |
C36H59NO5 |
|---|---|
Molekulargewicht |
585.9 g/mol |
IUPAC-Name |
2-[[(1S,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27+,30+,33-,34+,35+,36-/m0/s1 |
InChI-Schlüssel |
CLKCLHBPLVDIOB-VCXUAKCGSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Kanonische SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}methyl)pyridine-3-carboxylic acid](/img/structure/B14088317.png)
![1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088323.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)
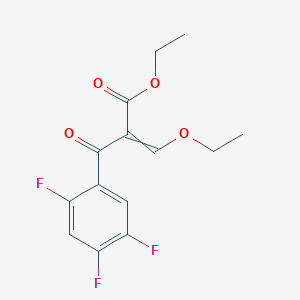
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
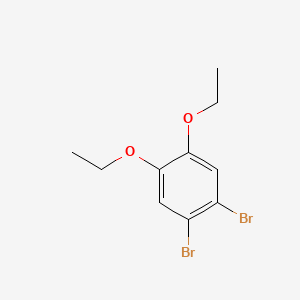
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
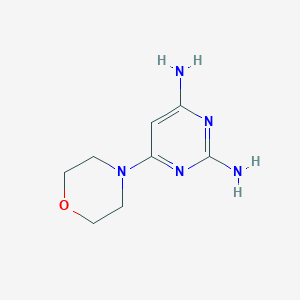
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
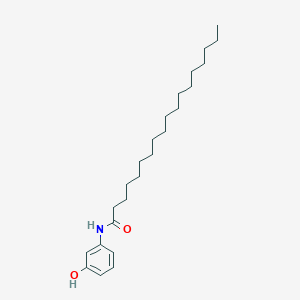
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)
